2-Bromo-5-fluoropyrazine
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Overview
Description
2-Bromo-5-fluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoropyrazine can be synthesized through various methods. One common approach involves the bromination and fluorination of pyrazine derivatives. For instance, starting from 2,5-dichloropyrazine, a nucleophilic substitution reaction can be performed using potassium fluoride to introduce the fluorine atom, followed by bromination using bromine or N-bromosuccinimide to obtain this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, sodium methoxide, or other nucleophiles in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields 5-fluoro-2-phenylpyrazine .
Scientific Research Applications
2-Bromo-5-fluoropyrazine is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It is used in the development of complex organic molecules through various coupling reactions.
Material Science: It can be employed in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoropyrazine depends on its specific application. In medicinal chemistry, its bioactivity is often related to its ability to interact with biological targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various molecular pathways .
Comparison with Similar Compounds
- 2-Bromo-5-chloropyrazine
- 2-Bromo-5-iodopyrazine
- 2-Fluoro-5-chloropyrazine
Comparison: 2-Bromo-5-fluoropyrazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, such as 2-Bromo-5-chloropyrazine, the fluorine atom in this compound can significantly influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-bromo-5-fluoropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWYTZGWNXDFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735042 |
Source
|
Record name | 2-Bromo-5-fluoropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-10-8 |
Source
|
Record name | 2-Bromo-5-fluoropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-FLUOROPYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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